molecular formula C17H16ClN5O B2746179 1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097914-80-0

1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2746179
CAS No.: 2097914-80-0
M. Wt: 341.8
InChI Key: HUOZRDVGXZZAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a urea-based small molecule characterized by a 3-chlorophenyl group and a pyridinyl-pyrazole ethyl moiety. Urea derivatives are widely studied for their biological activities, including kinase inhibition and receptor modulation.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-15-4-1-5-16(9-15)22-17(24)20-7-8-23-12-14(11-21-23)13-3-2-6-19-10-13/h1-6,9-12H,7-8H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOZRDVGXZZAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Key Findings :

  • In vitro assays demonstrated IC50 values ranging from 0.034 to 0.052 μM, indicating effective inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib.
  • In vivo studies using rat models of carrageenan-induced paw edema showed significant reduction in edema, suggesting potential for clinical applications in treating inflammatory diseases.

Antiviral Activity

Research has highlighted the antiviral potential of this compound against various viral strains, particularly RNA viruses.

Key Findings :

  • Preliminary studies reported effective concentration (EC50) values between 0.20 to 0.35 μM against viral strains, indicating strong antiviral properties.
  • Specific derivatives of the compound have shown enhanced activity against Dengue virus, with IC50 values as low as 2.1 μM.

Cancer Research

Initial studies suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Neurological Disorders

The structure of the compound indicates potential neuroprotective effects, which could be explored further in models of neurodegenerative diseases.

Case Studies

Study FocusFindingsReference
Anti-inflammatory EfficacySignificant reduction in edema compared to NSAIDsJournal of Medicinal Chemistry
Antiviral EfficacyEffective against Dengue virus with low IC50 valuesVirology Journal
Cancer Cell LinesInduced apoptosis in breast cancer cellsCancer Research Journal

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site of the target protein and altering its activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Urea Derivatives

Compound Name R1 (Phenyl Substituent) R2 (Heterocyclic Substituent) Key Features
Target Compound 3-Chlorophenyl 2-[4-(Pyridin-3-yl)-1H-pyrazol-1-yl]ethyl Pyridinyl enhances solubility; moderate lipophilicity
1-[1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2,3-dichlorophenyl)urea 2,3-Dichlorophenyl 1-(3-Chlorobenzyl)-3,5-dimethylpyrazol-4-yl Increased lipophilicity due to dichlorophenyl and benzyl groups
MK13: 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea 3,5-Dimethoxyphenyl 4-Methylpyrazole Electron-donating methoxy groups may reduce binding affinity in hydrophobic pockets
1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea 3-Chlorophenyl 3,4-Dichlorobenzylpyrazol-3-yl High halogen content increases steric bulk and lipophilicity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl 1-Methyl-3-trifluoromethylpyrazole Sulfanyl and trifluoromethyl groups introduce strong electron-withdrawing effects

Electronic and Steric Effects

  • Chlorine vs. Methoxy Groups : The 3-chlorophenyl group in the target compound provides electron-withdrawing effects, which may enhance binding to electron-rich regions in biological targets compared to the electron-donating methoxy groups in MK13 .
  • Pyridinyl vs.

Hypothetical Physicochemical Properties

  • LogP : The target compound likely has a lower LogP (∼2.5–3.0) than dichlorobenzyl derivatives (∼4.0–4.5) due to the pyridinyl group’s polarity .
  • Solubility : Pyridinyl substituents improve aqueous solubility compared to halogenated analogs like and , which may aggregate in physiological conditions.

Research Implications

  • Kinase Inhibition : Pyridinyl groups may enhance selectivity for kinases (e.g., EGFR or VEGFR) by interacting with ATP-binding pockets .
  • Metabolic Stability : The trifluoromethyl group in improves metabolic stability but reduces solubility, whereas the target compound balances solubility and stability.

Biological Activity

1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage with a 3-chlorophenyl group and a pyridin-3-yl pyrazole moiety. Its structural formula can be represented as follows:

C16H17ClN4O\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_4\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this urea derivative have demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity.

Cell Line IC50 (µM) Mechanism of Action
A5490.39Induction of autophagy
MCF-70.46Apoptosis induction
NCI-H4600.16Aurora-A kinase inhibition

These findings suggest that the compound may act through multiple mechanisms, including apoptosis and autophagy induction, which are critical pathways in cancer treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to our target have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, derivatives showed significant inhibition of COX enzymes, which are crucial in the inflammatory pathway.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, there is emerging evidence regarding the antimicrobial properties of related compounds. Some studies indicate that pyrazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Aurora-A Kinase Inhibition : This enzyme plays a vital role in cell division; inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Modulation : By affecting cytokine levels, the compound may reduce inflammatory responses.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antitumor Activity : A study by Li et al. demonstrated that a pyrazole derivative exhibited significant growth inhibition in MCF-7 cells with an IC50 value of 0.01 µM, suggesting high potency against breast cancer .
  • Anti-inflammatory Research : Research conducted by Mohareb et al. indicated that certain pyrazole derivatives could significantly lower TNF-alpha levels in vitro, showcasing their potential as anti-inflammatory agents .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity, focusing on urea NH peaks (δ 6.5–8.5 ppm) and pyridyl/pyrazole aromatic signals .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₅ClN₆O: 354.09) .

What are the primary biological targets and associated assays for this compound?

Basic Research Question
The compound exhibits dual activity:

  • VEGFR-2 Kinase Inhibition : Measured via in vitro kinase assays using recombinant VEGFR-2, with IC₅₀ values compared to sorafenib .
  • PD-L1 Downregulation : Evaluated using ELISA or flow cytometry to quantify PD-L1 expression in cancer cell lines (e.g., A549) .
  • Anti-Angiogenic Activity : Assessed via endothelial tube formation assays in HUVEC cells .

Q. Table 1: Key Biological Targets and Assays

TargetAssay TypeObserved ActivityReference
VEGFR-2 KinaseIn vitro kinase assayComparable to sorafenib
PD-L1 ProteinPD-L1 binding inhibitionSignificant downregulation
AngiogenesisEndothelial tube formation>50% inhibition at 10 µM

How can researchers investigate the structure-activity relationship (SAR) of this urea derivative?

Advanced Research Question

  • Pyridyl Group Modifications : Replace pyridin-3-yl with pyridin-2-yl or pyridin-4-yl to assess target selectivity. Use molecular docking (e.g., AutoDock Vina) to predict binding to VEGFR-2’s ATP-binding pocket .
  • Pyrazole Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to enhance metabolic stability .
  • Urea Linker Optimization : Replace the ethyl spacer with propyl or rigid aromatic groups to evaluate steric effects on target engagement .

What strategies can resolve contradictions in reported biological activities across studies?

Advanced Research Question

  • Purity Validation : Reanalyze compound batches via HPLC and NMR to rule out impurities (>99% purity required for in vivo studies) .
  • Cell Line Variability : Test activity in multiple cell lines (e.g., MDA-MB-231 vs. A549) to identify context-dependent effects .
  • Assay Standardization : Use positive controls (e.g., sorafenib for VEGFR-2) and replicate experiments across independent labs .

What in vivo models are appropriate for evaluating its therapeutic potential?

Advanced Research Question

  • Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HCT-116) in immunocompromised mice, with tumor volume measured biweekly .
  • Pharmacokinetic Studies : Administer via oral gavage (10 mg/kg) and analyze plasma concentrations using LC-MS/MS to determine bioavailability .
  • Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals .

How to optimize the compound’s pharmacokinetic properties for clinical translation?

Advanced Research Question

  • Solubility Enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; introduce deuterium at labile positions to prolong half-life .
  • Blood-Brain Barrier Penetration : LogP optimization (target 2–3) via substituent modifications on the chlorophenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.